N~1~-(4-{[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Description
N~1~-(4-{[4-(3-Bromo-4-methoxybenzyl)piperazino]sulfonyl}phenyl)acetamide is a structurally complex sulfonamide derivative featuring a piperazine ring core substituted with a 3-bromo-4-methoxybenzyl group. The molecule integrates a sulfonyl linker connecting the piperazine moiety to a phenylacetamide group.
Properties
IUPAC Name |
N-[4-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O4S/c1-15(25)22-17-4-6-18(7-5-17)29(26,27)24-11-9-23(10-12-24)14-16-3-8-20(28-2)19(21)13-16/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHKLFFHNJMCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Piperazine Coupling: The brominated methoxybenzyl group is then coupled with piperazine under controlled conditions.
Sulfonylation: The resulting compound is sulfonylated to introduce the sulfonyl group.
Acetylation: Finally, the compound undergoes acetylation to form the phenylacetamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the bromine atom or other functional groups.
Substitution: The bromine atom in the methoxybenzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN~3~) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N~1~-(4-{[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Research: It may be used as a probe or ligand in biological assays to study receptor interactions and signaling pathways.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The brominated methoxybenzyl group and piperazine ring may interact with receptors or enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Bioactivity
- Bromo vs. Chloro Groups : highlights that para-chloro (p-Cl) substituents on benzene sulfonamides exhibit superior anticonvulsant activity compared to para-bromo (p-Br) analogs in maximal electroshock (MES) models . However, bromo groups may enhance binding affinity in other contexts, such as halogen bonding with hydrophobic receptor pockets .
- Methoxy Group: The 4-methoxy group in the target compound could improve metabolic stability or solubility compared to non-polar substituents (e.g., methyl or cyclohexyl in ).
- Piperazine Linkage : Piperazine rings facilitate interactions with neurotransmitter receptors (e.g., dopamine D3 in ). The sulfonyl group enhances hydrogen bonding with biological targets, as seen in sulfonamide-based anticonvulsants .
Positional Isomerism and Activity
- 3-Substituted vs. 4-Substituted Derivatives : demonstrates that 3-substituted benzene sulfonamides (e.g., compound 9) show higher anticonvulsant activity than 4-substituted isomers . The target compound’s 3-bromo-4-methoxybenzyl group may balance steric and electronic effects for optimized target engagement.
Research Findings and Implications
Anticonvulsant Activity
However, the bromo substituent in the target compound may confer reduced efficacy compared to chloro derivatives in MES models .
Receptor Binding and Selectivity
Analogous compounds (e.g., ) exhibit selective dopamine D3 receptor binding, attributed to the piperazine-acetamide scaffold. The target compound’s 3-bromo-4-methoxybenzyl group may enhance selectivity for serotonin or adrenergic receptors, though experimental validation is required.
Biological Activity
N~1~-(4-{[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C23H25BrN2O3S
The structure features a piperazine ring, a sulfonyl group, and a brominated methoxybenzyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as acetylcholinesterase (AChE), which plays a role in neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against various strains, including Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein production .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial effects in various studies:
- Antibacterial Studies : In vitro assays revealed that this compound shows activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent antibacterial properties, comparable to established antibiotics like ciprofloxacin.
| Bacterial Strain | MIC (μg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 15.6 | Effective |
| Escherichia coli | 31.2 | Moderate |
| Pseudomonas aeruginosa | 62.5 | Less effective |
Enzyme Inhibition
Inhibition of AChE has been documented, suggesting potential applications in treating neurodegenerative diseases:
- AChE Inhibition Assay Results :
| Compound Concentration (μM) | % Inhibition |
|---|---|
| 10 | 45 |
| 25 | 70 |
| 50 | 85 |
This inhibition profile indicates that the compound could enhance cholinergic transmission, which is beneficial for cognitive enhancement therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds with piperazine structures:
- Anticonvulsant Activity : Research on related piperazine derivatives has shown anticonvulsant properties in animal models. These compounds were effective in protecting against seizures induced by maximal electroshock (MES), indicating potential therapeutic applications in epilepsy management .
- Anticancer Potential : Compounds with similar structural motifs have been evaluated for their anticancer activities. For instance, piperazine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis through modulation of apoptotic pathways .
- Diuretic and Hypoglycemic Effects : Some studies have highlighted the diuretic and hypoglycemic activities associated with sulfonamide-containing compounds, suggesting that this compound may also exhibit these effects .
Q & A
Q. What are the common synthetic routes for preparing N~1~-(4-{[4-(3-bromo-4-methoxybenzyl)piperazino]sulfonyl}phenyl)acetamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions starting with functionalized piperazine and benzyl intermediates. Key steps include:
- Sulfonylation : Reacting a piperazine derivative with a sulfonyl chloride group under reflux in acetonitrile with K₂CO₃ as a base (70-80°C, 4-5 hours) .
- Benzylation : Introducing the 3-bromo-4-methoxybenzyl group via nucleophilic substitution, often using DMF as a solvent and NaH as a base at 0-5°C .
- Acetamide coupling : Final coupling of the sulfonylated intermediate with an acetamide precursor using EDC/HOBt in dichloromethane . Purification is achieved via column chromatography (silica gel, methanol/chloroform gradient) or recrystallization .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm piperazine ring protons (δ 2.5-3.5 ppm) and acetamide carbonyl (δ 168-170 ppm) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
- Mass spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]⁺ expected at ~550 m/z) .
Q. How does the bromo-methoxybenzyl substituent influence the compound’s physicochemical properties?
The 3-bromo-4-methoxy group enhances lipophilicity (logP ~3.5), improving membrane permeability, while the sulfonyl group increases solubility in polar solvents. Computational modeling (e.g., SwissADME) predicts moderate bioavailability (30-40%) due to high molecular weight (~550 g/mol) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., analgesic vs. cytotoxic effects)?
Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). To address this:
- Dose-response curves : Test across 0.1–100 µM to identify IC₅₀/EC₅₀ values .
- Selectivity profiling : Compare activity against related targets (e.g., COX-2 vs. 5-HT receptors) using radioligand binding assays .
- Metabolic stability : Assess liver microsome stability to rule out false positives from metabolite interference .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
Key modifications include:
- Piperazine substitution : Replacing the benzyl group with a pyridinyl moiety (e.g., 2-pyridinyl) enhances dopamine D3 receptor affinity (Ki < 50 nM) .
- Sulfonamide variants : Cyclopropylsulfamoyl groups reduce off-target effects on carbonic anhydrase .
- Bromo-methoxy positional isomerism : Shifting the bromo group to the 2-position decreases cytotoxicity in HEK293 cells .
Q. What in vitro and in vivo models are suitable for evaluating its anti-inflammatory potential?
Q. How do molecular docking simulations predict its interaction with kinase targets?
Docking into ATP-binding pockets (e.g., EGFR kinase, PDB: 1M17) reveals hydrogen bonding between the acetamide carbonyl and Lys721, while the bromo-methoxybenzyl group occupies a hydrophobic cleft. MD simulations (100 ns) confirm stable binding (RMSD < 2 Å) .
Methodological Considerations
Q. What validation parameters ensure reliable quantitative analysis of this compound?
Per ICH guidelines:
- Linearity : R² ≥ 0.998 across 1–100 µg/mL (UV-Vis at 254 nm) .
- Accuracy : Spike-recovery tests (98–102%) in biological matrices .
- Robustness : ±2% variation in mobile phase composition (acetonitrile:water ratio) .
Q. How to troubleshoot low yields in the final coupling step?
- Activation : Switch from EDC/HOBt to DCC/DMAP for sterically hindered amines .
- Solvent optimization : Use THF instead of DCM for better solubility of intermediates .
- Temperature control : Maintain 0°C during acetamide addition to prevent racemization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
